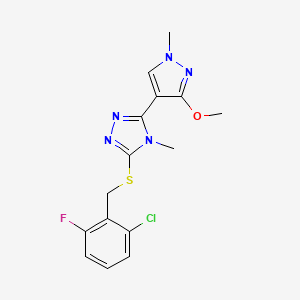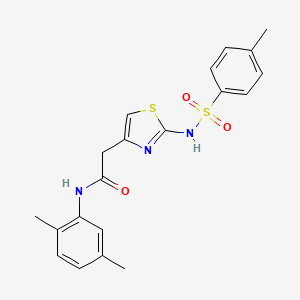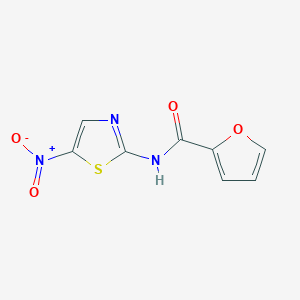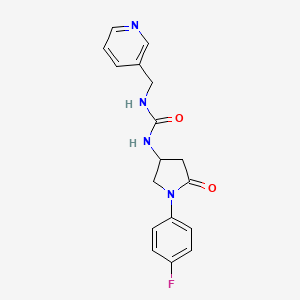![molecular formula C21H16ClF3S2 B2620195 4-Chlorophenyl 2-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)phenyl sulfide CAS No. 337923-77-0](/img/structure/B2620195.png)
4-Chlorophenyl 2-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)phenyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorophenyl 2-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)phenyl sulfide (hereafter referred to as 4-CPS) is a compound that has recently been studied for its potential applications in the laboratory. 4-CPS is a colorless, non-volatile, and thermally stable compound that has been found to have a wide range of applications in the scientific research field.
Scientific Research Applications
4-CPS has been found to have a wide range of applications in the scientific research field. It has been used in the synthesis of various compounds, such as 4-chlorophenyl 2-{[3-(trifluoromethyl)benzyl]sulfanyl}methylphenylsulfonyl chloride, which is used in the synthesis of pharmaceuticals. 4-CPS has also been used as a reagent in the synthesis of other compounds, such as 4-chloro-2-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)phenylsulfonyl chloride, which is used in the synthesis of pesticides. Additionally, 4-CPS has been used in the synthesis of 4-chlorophenyl 2-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)phenyl sulfoxide, which is used in the synthesis of herbicides.
Mechanism of Action
The mechanism of action of 4-CPS is not yet fully understood. However, it is believed that 4-CPS acts as a catalyst in the synthesis of other compounds, as it can bind to the substrates and facilitate the reaction. It is also believed that 4-CPS can act as a Lewis acid, which can promote the formation of a covalent bond between two atoms. Additionally, 4-CPS can act as a nucleophile, which can help in the formation of a new bond between atoms.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CPS are not yet fully understood. However, it is believed that 4-CPS can act as an antioxidant and can protect cells from oxidative damage. Additionally, 4-CPS has been found to have anti-inflammatory properties, which can help reduce inflammation in the body. Furthermore, 4-CPS has been found to have anti-cancer properties, as it can inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 4-CPS in laboratory experiments include its low cost, high reactivity, and thermal stability. Additionally, 4-CPS is non-volatile, making it ideal for use in a variety of laboratory experiments. However, there are some limitations to using 4-CPS in laboratory experiments. For example, it is not soluble in water and can cause the reaction to be slow. Additionally, 4-CPS can be toxic if inhaled or ingested, and should be handled with care in the laboratory.
Future Directions
There are many potential future directions for 4-CPS research. For example, further research could be conducted to better understand the biochemical and physiological effects of 4-CPS. Additionally, research could be conducted to identify new applications for 4-CPS in the laboratory. Furthermore, research could be conducted to identify new synthesis methods for 4-CPS, as well as to optimize existing synthesis methods. Finally, research could be conducted to identify new compounds that can be synthesized using 4-CPS.
Synthesis Methods
The synthesis of 4-CPS is a multi-step process. The first step involves the reaction of 4-chlorophenyl sulfide and 3-(trifluoromethyl)benzyl chloride in the presence of triethylamine. This reaction yields 4-chlorophenyl 2-{[3-(trifluoromethyl)benzyl]sulfanyl}methyl chloride, which is then reacted with potassium carbonate to form 4-CPS. The reaction is carried out in an inert atmosphere and is usually completed within two hours.
properties
IUPAC Name |
1-chloro-4-[2-[[3-(trifluoromethyl)phenyl]methylsulfanylmethyl]phenyl]sulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3S2/c22-18-8-10-19(11-9-18)27-20-7-2-1-5-16(20)14-26-13-15-4-3-6-17(12-15)21(23,24)25/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFXNOMBHDMGQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC2=CC(=CC=C2)C(F)(F)F)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenyl 2-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)phenyl sulfide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[[4-(4-fluorophenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2620113.png)
![1-[(2-ethoxyphenyl)methyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2620114.png)

![N-[4-Ethoxy-2-(4-fluorophenyl)quinolin-6-YL]-4-methoxybenzamide](/img/structure/B2620116.png)

![5,5-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2620123.png)
methanone hydrochloride](/img/no-structure.png)

![5-((4-Benzylpiperidin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2620127.png)


![2-chloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2620132.png)
![N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2620134.png)